7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
Description
Properties
Molecular Formula |
C21H19ClF3N3O |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
7-[[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C21H19ClF3N3O/c22-15-5-3-13(4-6-15)16-10-14(16)11-29-17-7-8-28-18(9-12-1-2-12)26-27-20(28)19(17)21(23,24)25/h3-8,12,14,16H,1-2,9-11H2/t14-,16-/m1/s1 |
InChI Key |
LETPPZNSGLCXSE-GDBMZVCRSA-N |
Isomeric SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)OC[C@H]4C[C@@H]4C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)OCC4CC4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine stands out due to its unique structural features and chemical properties. Similar compounds include:
- 7-(((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
- 7-(((1S,2S)-2-(4-Bromophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
These compounds share similar core structures but differ in the substituents attached to the cyclopropyl and triazolopyridine rings, which can influence their chemical reactivity and biological activities.
Biological Activity
7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a complex chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazolo-pyridine core, which is known for its diverse biological activities. The presence of cyclopropyl and trifluoromethyl groups may enhance its pharmacological properties. Below is a summary of its structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₀ClN₃O₇ |
| Molecular Weight | 579.04 g/mol |
| Purity | 95% |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data on the compound is limited, the presence of the chlorophenyl group suggests potential antibacterial efficacy.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. The compound's structure suggests it may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. Compounds with similar frameworks have demonstrated strong inhibitory effects against these enzymes, which are significant in treating conditions like Alzheimer's disease and bacterial infections .
Neuropharmacological Effects
The triazolo-pyridine framework is often associated with neuropharmacological activities. Inhibitors targeting phosphodiesterase 4 (PDE4), which plays a role in cognitive function and inflammation, are of particular interest. Compounds that inhibit PDE4D have shown promise in treating neurodegenerative diseases . Given the structural similarities, this compound may also exhibit similar properties.
Case Studies
A case study involving the synthesis and biological evaluation of related triazolo-pyridines highlighted their efficacy as anti-inflammatory agents. The study revealed that certain derivatives significantly reduced inflammatory cytokine levels in vitro . Although direct studies on this specific compound are lacking, it can be inferred that it may possess comparable anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
